Bromoacetamide-PEG2
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Overview
Description
Bromoacetamide-PEG2 is a polyethylene glycol derivative that contains two bromoacetamide functional groups at its ends. Polyethylene glycol is a water-soluble polymer known for its biocompatibility and low toxicity, making it widely used in biomedical and pharmaceutical applications .
Preparation Methods
Bromoacetamide-PEG2 is synthesized through a series of chemical reactions involving polyethylene glycol and bromoacetamide. The synthetic route typically involves the reaction of polyethylene glycol with bromoacetyl chloride in the presence of a base to form the bromoacetamide derivative. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
In industrial production, the process is scaled up with optimized reaction conditions to achieve consistent quality and high throughput. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Bromoacetamide-PEG2 undergoes various chemical reactions, primarily nucleophilic substitution reactions. The bromoacetamide groups react with free sulfhydryl groups (-SH) in proteins or peptides through thiol-alkylation, forming covalent conjugates . This reaction is commonly used in the chemical modification of proteins for applications such as drug delivery, imaging, and diagnostics .
Common reagents used in these reactions include thiol-containing compounds and bases to facilitate the nucleophilic substitution. The major products formed are covalent conjugates of the this compound with the target molecules .
Scientific Research Applications
Bromoacetamide-PEG2 has a wide range of scientific research applications due to its versatility and biocompatibility. In chemistry, it is used as a crosslinking agent and linker to conjugate other molecules to proteins or peptides . In biology, it is employed in the preparation of hydrogels and surface coatings for various biomedical applications .
In medicine, this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic molecules . It is also utilized in imaging and diagnostic applications due to its ability to form stable conjugates with biomolecules . In industry, it is used in the formulation of cosmetics, cleaning agents, and personal care products .
Mechanism of Action
The mechanism of action of bromoacetamide-PEG2 involves the reaction of its bromoacetamide groups with free sulfhydryl groups in proteins or peptides. This thiol-alkylation reaction forms covalent bonds, resulting in stable conjugates that can be used for various applications . The polyethylene glycol backbone provides solubility and biocompatibility, enhancing the overall effectiveness of the compound .
Comparison with Similar Compounds
Bromoacetamide-PEG2 is unique due to its dual bromoacetamide functional groups and polyethylene glycol backbone. Similar compounds include other polyethylene glycol derivatives with different functional groups, such as bromoacetamido-PEG2-azide and bromoacetamido-PEG2-acid . These compounds share similar properties but differ in their specific functional groups and reactivity, making them suitable for different applications .
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO3/c7-5-6(10)8-1-3-11-4-2-9/h9H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUICLKLXXAUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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